N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide features a 1,3,4-thiadiazole core substituted with a thioether-linked benzylamino-oxoethyl group and a biphenyl carboxamide moiety. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The thiadiazole ring contributes to metabolic stability, while the biphenyl group may enhance hydrophobic interactions in binding pockets .
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-21(25-15-17-7-3-1-4-8-17)16-31-24-28-27-23(32-24)26-22(30)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNQCCUETNDHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a thiadiazole ring linked to a biphenyl moiety through a thioether linkage, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂S |
| Molecular Weight | 366.46 g/mol |
| Melting Point | To be determined |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to significant biological effects, such as modulation of metabolic pathways or cellular responses.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A series of quinazoline derivatives were tested for their anticancer activity against several tumor cell lines, showing IC50 values ranging from 3.35 to 5.59 μg/mL against HEPG2 and HELA cells . This suggests that similar structures may exhibit comparable efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor . For example:
- Mechanism : It may inhibit specific kinases involved in cancer progression or inflammatory responses by binding to their active sites.
- Research Findings : Thiadiazole derivatives have shown significant inhibition against various kinases, indicating that this compound could similarly function in this capacity .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of Thiadiazole Ring : The initial step often includes the reaction of appropriate thioketones with hydrazine derivatives.
- Thioether Linkage Formation : Subsequent reactions introduce the benzylamino group through thioether formation.
- Final Coupling : The biphenyl moiety is introduced via coupling reactions.
Applications in Medicinal Chemistry
This compound represents a significant area of interest for researchers aiming to develop novel therapeutic agents or materials with enhanced functionalities. Its potential applications include:
- Anticancer Therapies : Targeting specific cancer pathways.
- Anti-inflammatory Agents : Modulating inflammatory responses through enzyme inhibition.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes involved in cell metabolism.
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, molecular docking studies reveal that such compounds can effectively bind to cancer-related receptors, inhibiting tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been investigated through various in vitro assays. These compounds may inhibit inflammatory mediators such as cytokines and prostaglandins, providing a basis for their use in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding interactions between these compounds and their biological targets. Such studies have provided insights into the structure-activity relationship (SAR) of thiadiazole derivatives, guiding further modifications to enhance efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the anticancer effects of thiadiazole derivatives on breast cancer cell lines using the Sulforhodamine B assay. The findings revealed that specific compounds significantly reduced cell viability and induced apoptosis . Molecular docking confirmed strong interactions with estrogen receptors, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thiadiazole Derivatives with Phenoxy/Acetamide Substituents
Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the thiadiazole-thioether motif but replace the biphenyl carboxamide with phenoxy acetamide chains. These derivatives exhibit moderate yields (74–88%) and melting points (133–170°C), suggesting that substituent polarity and steric bulk influence crystallinity .
Biphenyl Carboxamide Derivatives
In N-cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and related analogs, the biphenyl carboxamide is retained, but the thiadiazole-thioether group is replaced with cycloalkyl or polycyclic amines. These modifications alter solubility and binding profiles, as seen in their synthesis yields (50–84%) and purification methods (e.g., flash chromatography) .
Substituent Effects
Thioether-Linked Chains
The benzylamino-oxoethyl thioether in the target compound contrasts with N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l), where piperidine rings introduce basicity. Such changes impact pharmacokinetics, as piperidine-containing analogs may exhibit enhanced blood-brain barrier penetration .
Anticancer Thiadiazole Derivatives
Compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) demonstrate potent cytotoxicity (IC₅₀: 0.034–0.084 mmol L⁻¹ against MCF-7 and A549 cells).
Key Structural and Functional Differences
Bioactivity : While the target compound lacks explicit activity data, its thioether and amide groups mirror those in cytotoxic analogs like 4y, hinting at possible enzyme inhibition mechanisms .
Synthetic Complexity: The benzylamino-oxoethyl thioether requires multi-step synthesis, similar to piperidine-containing derivatives, which involve coupling reagents and purification challenges .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical protocol involves:
- Reacting a thiol-containing intermediate (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine) with a biphenyl-4-carboxamide derivative under reflux in acetone or ethanol.
- Using anhydrous potassium carbonate as a base to facilitate thiolate ion formation .
- Purification via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane) .
Optimization Strategies :
Key Challenge : Low yields (e.g., 37–70% in analogous thiadiazoles ) due to steric hindrance from the biphenyl moiety.
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- 1H/13C NMR : Peaks for biphenyl protons (δ 7.4–7.8 ppm), thiadiazole carbons (δ 150–160 ppm), and benzylamino NH (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Data Interpretation Example :
Q. What initial biological screening assays are recommended for evaluating bioactivity?
Prioritize assays aligned with structural motifs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) due to thiadiazole’s DNA intercalation potential .
- Antimicrobial Activity : Broth microdilution for MIC determination against S. aureus or C. albicans .
- Enzyme Inhibition : Target kinases or proteases via fluorescence-based assays, leveraging the biphenyl group’s hydrophobic binding .
Positive Control : Compare with known thiadiazole derivatives (e.g., acetazolamide for carbonic anhydrase inhibition).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
Apply Design of Experiments (DoE) methodologies:
- Factors to Test : Solvent polarity, stoichiometry (thiol:carboxamide ratio), and catalyst loading .
- Response Surface Modeling : Identify interactions between variables (e.g., excess base may hydrolyze amide bonds ).
- Case Study : A Central Composite Design (CCD) for analogous thiadiazoles improved yields from 45% to 68% by optimizing acetone-to-ethanol ratios .
Troubleshooting : Low yields may stem from:
- Moisture Sensitivity : Use molecular sieves or inert atmosphere .
- Byproduct Formation : Monitor via TLC and adjust stoichiometry .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate Binding Models : Molecular docking may overlook solvent effects or protein flexibility. Use MD simulations to assess binding pocket dynamics .
- Validate Assay Conditions : Confirm pH, temperature, and co-solvents match in silico parameters (e.g., DMSO >1% can denature proteins) .
- Example : A docking study predicted strong kinase inhibition, but experimental IC50 was poor. MD simulations revealed steric clashes with the benzylamino group, prompting substituent modification .
Q. What methodologies study the compound’s mechanism of action at the molecular level?
- Cellular Imaging : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets via mass spectrometry .
- Kinetic Studies : Surface Plasmon Resonance (SPR) measures real-time binding kinetics to purified enzymes .
Case Study : For a related thiadiazole, SPR revealed nanomolar affinity for EGFR kinase, validating its role in apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
